molecular formula C5H2BrI2N B3030273 2-Bromo-3,5-diiodopyridine CAS No. 885952-14-7

2-Bromo-3,5-diiodopyridine

Cat. No.: B3030273
CAS No.: 885952-14-7
M. Wt: 409.79
InChI Key: SCQXRSNMDARXSB-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Pyridines in Contemporary Chemical Research

Halogenated pyridines are a cornerstone of modern synthetic chemistry, serving as versatile building blocks for a vast array of complex molecules. aksci.com The pyridine (B92270) ring, a heterocyclic aromatic compound, is a prevalent scaffold in many important substances, including pharmaceuticals, agrochemicals, and functional materials. nih.govsigmaaldrich.com The introduction of halogen atoms onto the pyridine ring significantly alters its electronic properties and reactivity. nih.gov This modification makes the ring more susceptible to nucleophilic substitution reactions, which are otherwise difficult to achieve with unsubstituted pyridine. nih.gov

These halogenated derivatives are crucial starting materials for creating highly functionalized molecules. aksci.com Synthetic chemists utilize the carbon-halogen bond as a reactive handle for a variety of transformations, most notably in metal-catalyzed cross-coupling reactions. sigmaaldrich.comwuxiapptec.com Methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring. This capability is fundamental to the construction of molecular architectures with desired biological or material properties. chemicalbook.com Furthermore, the development of selective halogenation techniques continues to be a significant area of research, aiming to provide access to a wider range of functionalized pyridine precursors. sigmaaldrich.comchemdad.com

Significance of Di- and Poly-Halogenated Pyridine Derivatives in Organic Synthesis and Beyond

The importance of halogenated pyridines grows substantially with the introduction of multiple halogen atoms. Di- and poly-halogenated pyridines are particularly valuable because the direct synthesis of highly substituted pyridine derivatives from the parent heterocycle is often challenging. aksci.com These multi-halogenated scaffolds offer a platform for sequential and site-selective functionalization, enabling the construction of complex, three-dimensional molecules with a high degree of precision. wuxiapptec.comrsc.org

The true synthetic utility of polyhalogenated pyridines lies in the differential reactivity of the various carbon-halogen bonds. The reactivity of halogens in cross-coupling reactions typically follows the trend Iodine > Bromine > Chlorine. Chemists can exploit this reactivity difference to selectively substitute one halogen while leaving others intact for subsequent transformations. chemicalbook.com For instance, in a molecule containing both bromine and iodine, a Suzuki-Miyaura coupling can often be performed selectively at the more reactive carbon-iodine bond. This orthogonal reactivity is a powerful tool for molecular diversification, allowing for the step-wise introduction of different functional groups onto the same pyridine core. This strategy is essential in medicinal chemistry for building libraries of related compounds to explore structure-activity relationships. synquestlabs.com

Research Objectives and Scope for 2-Bromo-3,5-diiodopyridine within Academic Inquiry

The compound this compound (C₅H₂BrI₂N) serves as a compelling subject for academic inquiry precisely because of its polyhalogenated and asymmetric nature. The primary research objective is to understand and harness the unique reactivity imparted by the specific arrangement of one bromine and two iodine atoms on the pyridine ring. The presence of three halogen atoms, two of which are identical but in different electronic environments (C3 and C5), presents opportunities for highly selective chemical modifications.

The scope of academic investigation into this compound focuses on several key areas:

Synthetic Accessibility: Developing efficient and high-yielding synthetic routes to the compound itself. While it is commercially available, academic exploration often seeks to find more scalable or novel preparation methods.

Regioselective Functionalization: Systematically studying its behavior in various cross-coupling reactions to map out the reactivity hierarchy of the C-Br versus the C-I bonds. Key questions involve whether the C3-I or C5-I bond reacts first and under what specific catalytic conditions the C2-Br bond can be addressed.

Application as a Building Block: Utilizing the compound as an intermediate in the total synthesis of more complex molecules, such as natural products or pharmaceutical targets. Its ability to undergo multiple, sequential substitutions makes it an attractive scaffold for convergent synthetic strategies.

By exploring these areas, researchers can fully characterize the synthetic potential of this compound, establishing it as a valuable tool for the construction of advanced molecular structures.

Chemical and Physical Properties

This compound is a solid at room temperature with a distinct melting point, indicating its purity. Its key identifiers and physical properties are summarized below.

PropertyValue
CAS Number 885952-14-7 synquestlabs.comijssst.info
Molecular Formula C₅H₂BrI₂N ijssst.info
Molecular Weight 409.79 g/mol ijssst.info
Physical Form Solid aksci.com
Melting Point 82-84 °C aksci.com

Synthesis and Reactivity

The reactivity of this compound is governed by the presence of three distinct carbon-halogen bonds. Based on established principles, the carbon-iodine bonds are significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization. It is expected that a Suzuki-Miyaura or Sonogashira coupling would first occur at one of the C-I positions (C3 or C5) before any reaction takes place at the C-Br bond (C2). The subtle electronic differences between the C3 and C5 positions may also allow for selective reaction at one iodo-substituent over the other under carefully controlled conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,5-diiodopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrI2N/c6-5-4(8)1-3(7)2-9-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQXRSNMDARXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrI2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654789
Record name 2-Bromo-3,5-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885952-14-7
Record name 2-Bromo-3,5-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is fundamental for identifying the functional groups and fingerprint vibrations of a molecule. The vibrational modes are sensitive to the mass of the atoms and the strength of the chemical bonds, making them excellent for characterizing heavily substituted rings like 2-Bromo-3,5-diiodopyridine.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

An FT-IR analysis of this compound would reveal characteristic absorption bands corresponding to the vibrations of its pyridine (B92270) ring and carbon-halogen bonds. Key expected regions would include:

Pyridine Ring Vibrations: C-H stretching, C=C and C=N ring stretching, and in-plane and out-of-plane ring deformation modes.

Carbon-Halogen Vibrations: The C-Br and C-I stretching vibrations are expected at lower frequencies (typically below 700 cm⁻¹). The precise frequencies would be influenced by their positions on the aromatic ring and their electronic interactions.

A data table of observed frequencies and their assignments would be constructed from the experimental spectrum.

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR. The technique is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be crucial for observing:

Symmetric ring breathing modes.

Vibrations of the C-I bonds, which often yield strong Raman signals.

A comparison between FT-IR and Raman spectra helps in a more complete assignment of vibrational modes based on selection rules.

Normal Coordinate Analysis for Vibrational Mode Assignment

To definitively assign the experimental vibrational frequencies from FT-IR and Raman spectra to specific molecular motions, a Normal Coordinate Analysis (NCA) is employed. This computational method models the molecule's vibrations based on its geometry and force field. The calculated frequencies and modes are then correlated with the experimental data, allowing for a reliable assignment of complex spectra, especially for molecules with low symmetry and heavy atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic environment of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would show signals for the two protons on the pyridine ring. The chemical shifts (δ) and coupling constants (J) would provide critical information:

Chemical Shifts: The electron-withdrawing effects of the nitrogen atom and the three halogen substituents would cause the ring protons to be significantly deshielded, appearing at a downfield region of the spectrum.

Coupling Constants: The splitting pattern of the signals would reveal the meta-coupling between the two non-equivalent protons, confirming their relative positions.

¹H NMR Data Table (Hypothetical)

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-4 Data not available d Data not available
H-6 Data not available d Data not available

This table would be populated with experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, five distinct signals would be expected in the aromatic region. The chemical shifts would be heavily influenced by the attached halogens:

C-Br and C-I Carbons: The carbons directly bonded to the heavy halogens (bromine and iodine) would show characteristic shifts due to the "heavy atom effect."

Other Ring Carbons: The remaining carbon atoms would also have their chemical shifts influenced by the inductive and resonance effects of the substituents.

¹³C NMR Data Table (Hypothetical)

Carbon Chemical Shift (ppm)
C-2 Data not available
C-3 Data not available
C-4 Data not available
C-5 Data not available
C-6 Data not available

This table would be populated with experimental data.

Without access to published research data, a detailed and accurate analysis as per the requested outline cannot be furnished at this time.

Advanced NMR Techniques for Comprehensive Structural Confirmation

While basic 1D NMR (¹H and ¹³C) provides initial structural insights, advanced 2D NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals in this compound, especially given the limited number of protons on the aromatic ring. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.

Although specific experimental data for this compound is not widely published, the expected correlations can be predicted based on the structure. A COSY spectrum would be of limited use due to the presence of only two non-coupled aromatic protons. However, HSQC and HMBC experiments would be invaluable. An HSQC spectrum would reveal direct one-bond correlations between the protons and the carbons they are attached to. The HMBC spectrum would show longer-range couplings (2-3 bonds), allowing for the definitive assignment of the quaternary, halogen-substituted carbons by observing their correlations with the aromatic protons. For instance, the proton at the C4 position would show HMBC correlations to C2, C3, C5, and C6, while the proton at the C6 position would correlate with C2, C4, and C5.

Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation pattern, which aids in structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile compounds like this compound and confirming its identity.

In a typical GC-MS analysis, a solution of the compound is injected into the gas chromatograph. The compound travels through a capillary column and is separated from any impurities based on its boiling point and interaction with the column's stationary phase. The retention time, the time it takes for the compound to exit the column, is a characteristic feature that can be used for identification under specific chromatographic conditions.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process often causes the molecule to fragment in a reproducible manner. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the intact molecule, and a series of fragment ion peaks. The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and the single isotope of iodine (¹²⁷I) would result in a characteristic and easily recognizable pattern for the molecular ion and any bromine-containing fragments.

Table 1: Predicted GC-MS Data for this compound

Parameter Predicted Value/Observation
Retention Time Dependent on GC column and conditions
Molecular Ion (M⁺) A cluster of peaks around m/z 409, 411, and 413 due to bromine and iodine isotopes.

The fragmentation pattern provides a "fingerprint" that can be compared with library spectra or used to deduce the structure of the molecule. For this compound, characteristic fragments would include the loss of a bromine radical, an iodine radical, or combinations thereof, leading to ions such as [M-Br]⁺, [M-I]⁺, and [M-Br-I]⁺.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of a molecule. Unlike standard MS, HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places).

This precision allows for the calculation of a unique elemental formula. For this compound (C₅H₂Br_I₂N), the theoretical exact mass can be calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N). An experimental HRMS measurement that matches this theoretical value within a very small error margin (e.g., ± 5 ppm) provides definitive proof of the compound's elemental composition, leaving no room for ambiguity with other potential structures having the same nominal mass.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Theoretical Exact Mass (m/z)
[C₅H₂⁷⁹Br¹²⁷I₂N + H]⁺ 409.7536

The combination of these advanced NMR and mass spectrometry techniques provides a robust and comprehensive characterization of this compound, ensuring its structural integrity and purity for any subsequent application.

Crystallographic Investigations and Intermolecular Interactions

Single-Crystal X-ray Diffraction Studies

Determination of Molecular Structure and Conformation

The molecular structure of 2-Bromo-3,5-diiodopyridine, while not specifically detailed in available studies, can be inferred from related compounds. For instance, studies on various 2,5-dihalopyridines reveal a planar pyridine (B92270) ring. researchgate.netsemanticscholar.org The substitution of hydrogen with larger halogen atoms like bromine and iodine is expected to have a minimal effect on the planarity of the pyridine ring itself but will significantly influence the molecule's electronic properties and potential for intermolecular interactions. acs.org In related structures, such as 2-bromo-5-methylpyridine, the molecule is observed to be planar. researchgate.net The precise bond lengths and angles in this compound would be defined by the covalent radii of bromine and iodine and their positions on the pyridine ring.

Analysis of Crystal Packing Architectures and Unit Cell Parameters

To illustrate, the table below presents crystallographic data for complexes of related dihalopyridine ligands, demonstrating the common space groups and unit cell dimensions observed in this class of compounds.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
[CuBr2(3,5-Cl2py)2]nMonoclinicP2(1)/c8.351(2)15.111(3)7.378(2)90115.3(1)90 researchgate.net
Cu(2-pic)2Cl2(OH2)TriclinicP-18.464(4)12.552(4)7.345(2)93.45(2)113.56(3)99.52(3) researchgate.net
[(2-ClPy)2ZnCl2]TriclinicP-18.016(3)8.411(3)11.218(4)89.26(3)71.04(3)73.19(3) mdpi.com
[Fe3(L)3(O)]·3(DMF)·17(H2O)TrigonalR-3c19.2442(14)19.2442(14)45.613(7)9090120 rsc.org

Polymorphism and Isomorphism in Dihalopyridine Systems

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, and isomorphism, where different compounds crystallize in very similar structures, are important phenomena in the solid-state chemistry of dihalopyridines. acs.org The study of isostructural systems is particularly valuable for understanding subtle differences in crystal packing and intermolecular interactions. acs.org

Replacing a halogen atom with another from the same group (e.g., chlorine with bromine, or bromine with iodine) can often lead to isostructural materials, as the change in molecular geometry is minimal. acs.org For example, a series of heteroleptic molecular complexes with the general formula [(2-XPy)2ZnY2] (where X and Y are halogens) were found to be isostructural, crystallizing in the triclinic system. mdpi.comresearchgate.net This isostructurality allows for systematic studies on how changing the halogen atom affects properties like halogen bonding and luminescence. acs.orgmdpi.com Similarly, polymorphism has been investigated in trans-bis(2-iodo-5-halopyridine)dihalocopper(II) complexes, highlighting the influence of halogen bonding on the resulting crystal form. researchgate.net

Halogen Bonding Phenomena

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). beilstein-journals.orgnih.gov This interaction, denoted as R–X···Y (where X is the halogen bond donor and Y is the acceptor), plays a crucial role in crystal engineering, guiding the self-assembly of molecules into predictable supramolecular architectures. beilstein-journals.orgacs.org

Characterization of Halogen-Halogen Interactions (X...X)

In crystals of halogenated compounds, interactions can occur between two halogen atoms. These halogen-halogen interactions are a subset of halogen bonds where the acceptor is also a halogen. In the case of this compound, multiple types of halogen-halogen interactions such as I···I, Br···I, and interactions with the pyridine nitrogen (I···N or Br···N) are conceivable.

Studies on related molecules provide insight into the nature of these interactions. For example, in a copper(I) complex of 2-bromo-5-iodopyridine (B107189), a C2–Br···I5–C5 halogen bond is observed, with the C2-bromine acting as the donor and the C5-iodine as the acceptor. nih.gov The distance of this interaction was found to be just below the sum of the van der Waals radii of bromine and iodine, and the C–Br···I angle was nearly linear at 172(1)°, confirming its directionality. nih.gov In other systems, short Br···Br halogen bonds have also been observed, linking molecules into chains. iucr.org The strength and geometry of these interactions are sensitive to the electronic environment; for instance, the presence of electron-withdrawing groups on the pyridine ring enhances the electrophilic character of the halogen atoms, strengthening their ability to act as halogen bond donors. nih.govnih.gov

Halogen Bonds in Coordination Polymers and Supramolecular Assemblies

Halogenated pyridines are effective building blocks for constructing coordination polymers and other supramolecular assemblies through halogen bonding. researchgate.netresearchgate.net When complexed with metal salts, such as copper(I) halides, dihalopyridines form extended networks where halogen bonds link the coordination units. semanticscholar.orgnih.govnih.govjyu.fi

In a series of 2,5-dihalopyridine-Cu(I) complexes, single-crystal X-ray diffraction analysis revealed that the complexes are linked by C–X···A–Cu halogen bonds (where X is a halogen on the pyridine and A is a halide ligand on the copper) to form 3-D supramolecular networks. nih.govnih.govjyu.fi These halogen bonds between the halopyridine ligand and the copper-bound halide were found to be stronger than the C–X···X'–C interactions between two dihalopyridine ligands. nih.govnih.govjyu.fi The strategic placement of different halogens on the pyridine ring allows for the fine-tuning of these interactions and the resulting crystal architecture. researchgate.netnih.govnih.gov For example, in complexes of 2-X-5-iodopyridine, the greater electron-withdrawing power of a fluorine atom at the C2 position leads to shorter C5–I···I–Cu halogen bonds compared to when a chlorine atom is at the C2 position. semanticscholar.orgnih.govnih.gov These findings underscore the utility of halogen bonding in designing complex, multidimensional solid-state structures. acs.org

Nature of Charge-Assisted Halogen...Halide Synthons

Charge-assisted halogen bonds are a significant class of non-covalent interactions where the electrostatic attraction between a halogen bond donor and a halide anion is enhanced by a formal charge on the donor molecule. acs.orgbeilstein-journals.org In the context of pyridine derivatives, protonation or N-alkylation of the pyridine nitrogen atom introduces a positive charge that is distributed over the aromatic ring. acs.org This charge induction increases the magnitude of the positive electrostatic potential, known as the σ-hole, on the surface of the halogen substituents (Br, I) opposite to the C-Halogen covalent bond. beilstein-journals.org Consequently, the halogen atom becomes a more potent electrophile, strengthening its interaction with a halide anion (e.g., Cl⁻, Br⁻, I⁻). acs.orgbeilstein-journals.org

These interactions, termed charge-assisted C–X···A⁻ synthons (where X = Br, I and A⁻ = halide), are crucial in the crystal engineering of halopyridinium salts. beilstein-journals.orgacs.org Studies on N-alkyl-3-halopyridinium and protonated halopyridinium salts reveal that the strength and geometry of these bonds are highly dependent on the identity of both the halogen donor and the halide acceptor. acs.orgmdpi.com For instance, iodo- and bromopyridinium cations consistently form halogen bonds with iodide anions that are shorter than the sum of their van der Waals (vdW) radii, whereas chloropyridinium analogues often form weaker or longer contacts. acs.org The interaction energy generally follows the order of the halogen atom's polarizability: Cl < Br < I. beilstein-journals.org

The geometry of these synthons is characterized by a high degree of linearity, with C–X···A⁻ angles approaching 180°. beilstein-journals.org In a series of N-alkyl-3-halopyridinium iodides, the C–Br⋯I⁻ halogen bond was found to be approximately 6% shorter than the sum of the vdW radii, with a C–Br∙∙∙I⁻ angle of 169.2(2)°. mdpi.com In the same study, C–I⋯I⁻ halogen bonds were even shorter, at 10-12% less than the vdW sum. mdpi.com This demonstrates that even in the presence of strong, competing charge-assisted hydrogen bonds (N⁺–H···A⁻), the charge-assisted halogen bond remains a dominant structure-directing force. beilstein-journals.orgnih.gov Favorable electrostatic interactions are the primary drivers for the packing in these halogen-substituted pyridinium (B92312) salts. acs.orgacs.org

Table 1: Geometric Parameters of Charge-Assisted Halogen...Halide Synthons in Halopyridinium Salts

Donor Cation Halogen Donor (X) Halide Acceptor (A⁻) Interaction d(X···A⁻) [Å] % Reduction from vdW Sum ∠C–X···A⁻ [°] Source
[N-Et-3-BrPy]⁺ Br I⁻ C–Br···I⁻ 3.611(7) ~6% 169.2(2) mdpi.com
[N-Et-3-IPy]⁺ I I⁻ C–I···I⁻ - ~10-12% - mdpi.com
[N,N′-Buen-(3-IPy)₂]²⁺ I Br⁻ C–I···Br⁻ 3.240(6) - 174.5(1) mdpi.com
[3-IPyH]⁺ I Cl⁻ C–I···Cl⁻ - ~17% (R=0.83) - beilstein-journals.orgnih.gov

Note: The percentage reduction is calculated relative to the sum of the respective van der Waals radii. A direct distance for [N-Et-3-IPy]⁺ was not provided, only the percentage reduction.

Hydrogen Bonding and Other Non-Covalent Interactions

C-H...N Interactions

In the crystal structures of neutral halopyridine derivatives, C–H···N hydrogen bonds are a recurring motif that contributes significantly to the supramolecular architecture. These interactions involve an aromatic C–H group acting as a hydrogen bond donor and the lone pair of the pyridine nitrogen atom serving as the acceptor. In the crystal structure of 6-Bromopyridine-2-carbaldehyde, molecules are linked into chains along the crystallographic b-axis via weak intermolecular C–H···N hydrogen bonds, characterized by a H···N distance of 2.53(6) Å and a C–H···N angle of 167(4)°. mdpi.com Similarly, in 2,5-dibromopyridine (B19318), C–H···N interactions connect molecules into planar sheets. uzh.ch Weak C–H···N hydrogen bonds have also been observed in more complex systems like 2-aminopyridinium 6-chloronicotinate, where they help connect molecular chains into a two-dimensional network. iucr.org

Table 2: Examples of C-H...N Interactions in Pyridine Derivatives

Compound Interaction D-H···A Angle (°) D···A Distance (Å) H···A Distance (Å) Source
6-Bromopyridine-2-carbaldehyde C–H···N 167(4) 3.534(7) 2.53(6) mdpi.com
2-Aminopyridinium 6-chloronicotinate C–H···N - - - iucr.org

Note: Dashes indicate data not specified in the source.

π-Stacking Interactions

π-stacking interactions between the aromatic rings of pyridine moieties are another critical factor in the stabilization of their crystal packing. These interactions are typically characterized by the distance between the centroids of adjacent rings and their relative offset. In the crystal structure of 3-Bromopyridine-2-carbonitrile, the packing is consolidated by π–π stacking interactions with a centroid–centroid distance of 3.7893 (9) Å. researchgate.net In 4-chloropyridine-2-carbonitrile, offset face-to-face π-stacking results in a centroid-to-centroid distance of 3.813 (5) Å. nih.gov The crystal structure of 2-aminopyridinium 6-chloronicotinate is stabilized by two distinct π–π stacking interactions with centroid–centroid distances of 3.6560 (5) Å and 3.6295 (5) Å. iucr.org The strength and geometry of these interactions can be tailored, which in turn influences the optical properties of the resulting materials. rsc.org In crystals of C₆I₂Cl₄ with 4,4'-bipyridine, π-stacking with a centroid-to-centroid distance of 4.0843(1) Å is observed. mdpi.com

Table 3: π-Stacking Parameters in Pyridine Derivatives

Compound Centroid-Centroid Distance (Å) Ring Offset/Slippage (Å) Source
3-Bromopyridine-2-carbonitrile 3.7893 (9) - researchgate.net
4-Chloropyridine-2-carbonitrile 3.813 (5) 1.615 (3) nih.gov
6-Chloropyridine-2-carbonitrile 3.7204 (7) 1.48 (2) nih.gov
2-Aminopyridinium 6-chloronicotinate 3.6560 (5) & 3.6295 (5) - iucr.org
(C₆I₂Cl₄)·(4,4'-BP) 4.0843 (1) - mdpi.com

Note: Dashes indicate data not specified in the source.

Other Intermolecular Interactions in Related Pyridine Derivatives

Beyond the interactions detailed above, the supramolecular chemistry of halopyridines is enriched by a variety of other non-covalent contacts. Halogen-halogen interactions (X···X'), where X and X' can be Br or I, are particularly prevalent. uzh.ch These can be classified as Type I (where the C–X···X' and C–X'···X angles are similar) or Type II (where one angle is near 180° and the other is near 90°). rsc.org In the solid state of 6-Bromopyridine-2-carbaldehyde, Br···Br contacts are relevant, contributing 5.8% to the Hirshfeld surface. mdpi.com The stabilizing energy of C–Br···Br–C interactions has been calculated to be in the range of -2.35 to -0.38 kcal mol⁻¹. rsc.org

Table 4: Miscellaneous Intermolecular Interactions in Pyridine Derivatives

Compound/System Interaction Type Characteristic Distance (Å) Source
6-Bromopyridine-2-carbaldehyde Br···Br - mdpi.com
2,5-Diiodopyridine-Cu(I)Br Complex C₂–I₂···Br–Cu 3.473(5) semanticscholar.orgresearchgate.net
2,5-Diiodopyridine-Cu(I)Br Complex C₅–I₅···Br–Cu 3.537(5) semanticscholar.orgresearchgate.net
6-Bromopyridine-2-carbaldehyde C–H···Br 3.24(6) (H···Br) mdpi.com
1,2,4-triazolo[...]indole Derivative Br···H - mdpi.com

Note: Dashes indicate data not specified in the source.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations serve as a cornerstone for investigating the properties of halogenated pyridines. These methods model the electronic structure of a molecule to derive various chemical and physical properties.

The study of halogenated organic compounds is routinely performed using Density Functional Theory (DFT), which has proven to be a reliable and computationally efficient method for balancing accuracy and cost. researchgate.netjocpr.com The B3LYP hybrid functional is a widely employed method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has been benchmarked extensively for organic and hydrogen-bonded systems. researchgate.netjocpr.comaip.org DFT calculations are instrumental in understanding reactive centers through tools like Molecular Electrostatic Potential (MEP) maps. researchgate.net

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by solving the Schrödinger equation without empirical parameters, providing a more rigorous description of electron correlation. acs.org These methods are particularly useful for studying noncovalent interactions, such as halogen bonding, which are critical in polyhalogenated systems. acs.org For instance, ab initio investigations at the MP2/aug-cc-pVDZ level have been successfully used to calculate the energies of halogen bonds in complexes involving bromobenzene. acs.org

Molecular structure optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to the most stable three-dimensional shape. For 2-Bromo-3,5-diiodopyridine, the geometry is optimized to find the equilibrium bond lengths, bond angles, and dihedral angles. It is expected that the pyridine (B92270) ring itself is planar. aip.org

Conformational analysis involves exploring the different spatial arrangements (conformations) of a molecule and their relative energies. mdpi.comnih.gov For a rigid aromatic system like this compound, significant conformational flexibility is not expected, unlike in flexible macrocycles or aliphatic chains. mdpi.comnih.gov However, theoretical calculations are crucial for confirming the planarity and precise geometric parameters of the molecule. Based on studies of similar halogenated pyridines, the optimized geometric parameters can be reliably predicted. jocpr.com

Table 1: Representative Optimized Geometrical Parameters for a Halogenated Pyridine Analog (3-bromo-2-hydroxypyridine) Calculated at the B3LYP/6-311++G(d,p) Level. mdpi.comnih.gov
ParameterBondCalculated Value
Bond Length (Å)C-Br1.948
C-N1.303 - 1.343
C-C1.390 - 1.504
C-H1.083 - 1.093
Bond Angle (°)C-C-Br119.9
C-C-N116.8 - 125.3
C-C-C112.9 - 119.9

Note: The values in Table 1 are for a related compound, 3-bromo-2-hydroxypyridine (B31989), and serve as an illustrative example of typical parameters obtained from DFT calculations.

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heavy halogens like bromine and iodine, the choice of basis set is critical.

Pople-style basis sets, such as 6-311G(d,p) and 6-311++G(d,p) , are commonly used for DFT calculations on halogenated pyridines. researchgate.netjocpr.comresearchgate.netepstem.net The notation indicates the use of a triple-zeta valence shell description, augmented with polarization functions (d,p) on heavy atoms and hydrogens, and diffuse functions (++) on heavy atoms. Polarization functions are essential for describing the anisotropic nature of electron density in bonds, while diffuse functions are important for accurately modeling noncovalent interactions and anions. nih.gov

For calculations involving iodine, effective core potentials (ECPs) are often used, such as the aug-cc-pVTZ-PP basis set, which replaces the core electrons of the heavy iodine atom with a potential, reducing computational cost while maintaining accuracy for valence electron interactions. aip.org The selection of a suitable functional and basis set combination is crucial for obtaining reliable results, especially for systems where non-covalent interactions are significant. nih.gov

Molecular Structure Optimization and Conformational Analysis

Electronic Structure Analysis

Analysis of the electronic structure provides fundamental information about the charge distribution, reactivity, and spectroscopic properties of a molecule.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A small energy gap suggests high chemical reactivity and polarizability, indicating that the molecule is more likely to undergo electronic transitions. jocpr.commdpi.com In conjugated systems, this transition is often a π → π* type. mdpi.com For halogenated pyridines, the HOMO typically exhibits delocalized π-character across the ring, while the LUMO is often of π* character. mdpi.com The HOMO-LUMO gap can be used to calculate various global reactivity descriptors. nih.govresearchgate.net

Table 2: Representative Frontier Orbital Energies and Quantum Chemical Descriptors for a Halogenated Pyridine Analog (Monomer of 3-Br-2-HyP) in the Gas Phase. mdpi.com
ParameterValue (eV)
EHOMO-6.880
ELUMO-1.475
Energy Gap (ΔE)5.405

Note: The values in Table 2 are for 3-bromo-2-hydroxypyridine and are representative of the type of data obtained from FMO analysis.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP is plotted onto an isodensity surface, with different colors representing different values of the electrostatic potential. dergipark.org.trresearchgate.net

Negative Regions (Red/Yellow): These areas correspond to electron-rich sites and are susceptible to electrophilic attack. In pyridine derivatives, the most negative potential is typically located on the nitrogen atom due to its lone pair of electrons. dergipark.org.trresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. In polyhalogenated compounds like this compound, regions of positive potential, known as sigma-holes (σ-holes), are expected on the outer surface of the halogen atoms (Br and I) along the C-X bond axis. mdpi.comresearchgate.net These σ-holes are particularly significant for iodine, making it a strong halogen bond donor. nih.gov

Neutral Regions (Green): These areas have an electrostatic potential close to zero and are typically found over C-H bonds and parts of the carbon framework. mdpi.com

The MEP map for this compound would therefore predict that the nitrogen atom is the primary site for protonation and interaction with electrophiles, while the iodine and bromine atoms are potential sites for halogen bonding and interaction with nucleophiles. researchgate.netresearchgate.net

Electronic Localization Function (ELF) and Fukui Functions

Electronic Localization Function (ELF)

The Electronic Localization Function (ELF) is a quantum chemical measure used to visualize the spatial localization of electrons in a molecule. wikipedia.org It provides a chemically intuitive map of electron pair probability, allowing for a clear distinction between core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.org The ELF value ranges from 0 to 1, where values close to 1 indicate regions of high electron localization, such as in covalent bonds or lone pairs. In contrast, values close to 0 represent regions of high electron delocalization.

For this compound, an ELF analysis would be expected to show distinct basins of high localization. These would correspond to the core electrons of each heavy atom (Carbon, Nitrogen, Bromine, Iodine), the C-C, C-N, C-H, C-Br, and C-I covalent bonds, and the lone pair on the nitrogen atom. The analysis provides a faithful visualization of electron distribution, confirming the molecule's fundamental electronic structure. wikipedia.org

Fukui Functions

Fukui functions are used in computational chemistry to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as an electron is added to or removed from the system. For a given atom in a molecule, the Fukui functions are defined to identify:

Site for Nucleophilic Attack (f+) : Where an electron is best accepted.

Site for Electrophilic Attack (f-) : Where an electron is most easily donated.

Site for Radical Attack (f0) .

In the case of this compound, the carbon atoms bonded to the highly electronegative halogen atoms (C2, C3, and C5) are predicted to be the primary sites for nucleophilic attack. The electron-withdrawing nature of the halogens makes these carbons electron-deficient. Conversely, the nitrogen atom, with its lone pair of electrons, is the most probable site for electrophilic attack.

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Bond Strength

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.denumberanalytics.com This analysis is crucial for understanding molecular stability by quantifying the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). uni-muenchen.de

Table 1: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis for Halogenated Pyridines.
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nσ(C2-C3)~5-10Lone Pair → Antibonding (σ)
LP (1) Nσ(C5-C6)~5-10Lone Pair → Antibonding (σ)
π(C2-C3)π(C4-C5)~15-25π-conjugation
π(C5-C6)π(N-C2)~15-25π-conjugation

Intermolecular Interaction Analysis

The study of intermolecular interactions is essential for understanding the solid-state structure and properties of molecular compounds. Computational methods offer profound insights into the nature and strength of these non-covalent forces.

Atoms in Molecules (AIM) Theory for Topological Analysis

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding and intermolecular interactions. dntb.gov.ua Within AIM, the presence of a bond critical point (BCP) between two atoms is a necessary condition for a chemical bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. mdpi.com

∇²ρ < 0 : Indicates a shared interaction, typical of covalent bonds.

∇²ρ > 0 : Indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals forces.

For this compound, AIM analysis would be used to identify and characterize the various intermolecular contacts, particularly halogen bonds (I···N, Br···N, I···I) and other weak interactions that govern its crystal packing.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions in real space. dntb.gov.uamdpi.com It plots the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian. This visualization generates surfaces that identify different types of interactions:

Strong, attractive interactions (e.g., hydrogen bonds) appear as blue or green surfaces at low-density, negative sign(λ₂)ρ regions.

Weak, van der Waals interactions appear as broad, green surfaces at very low-density regions.

Strong, repulsive interactions (e.g., steric clashes) appear as red or brown surfaces at low-density, positive sign(λ₂)ρ regions. chemrxiv.org

An RDG analysis of a dimer of this compound would likely reveal large, green surfaces corresponding to van der Waals interactions across the molecule. More localized green or blue-green surfaces between the iodine or bromine of one molecule and the nitrogen of another would indicate the presence of halogen bonds. Red areas would signify steric repulsion, particularly between the bulky halogen atoms on adjacent molecules in a packed structure.

Computational Prediction of Halogen Bond Strengths and Geometries

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (e.g., a lone pair on N or O). acs.org The electrophilicity arises from an electron-deficient region on the halogen atom, known as the σ-hole, located along the extension of the R-X covalent bond. acs.org The strength of a halogen bond increases with the polarizability of the halogen atom (I > Br > Cl) and the electron-withdrawing power of the scaffold it is attached to. acs.org

Computational methods, such as high-level ab initio calculations (e.g., MP2) and Density Functional Theory (DFT), are used to predict the geometries and interaction energies of halogen bonds. For this compound, the iodine atoms are expected to be stronger halogen bond donors than the bromine atom. Calculations on similar iodopyridine and bromopyridine systems interacting with a Lewis base like N-methylacetamide show this trend clearly. acs.org The C-I···O/N and C-Br···O/N angles in these interactions are typically close to 180°, confirming the high directionality of the halogen bond. acs.org

Table 2: Computationally Predicted Halogen Bond Interaction Energies (ΔE) and Geometries for Halobenzene···N-methylacetamide Complexes. acs.org
Halogen BondInteraction Energy (ΔE) (kJ/mol)Bond Angle (C–X···O)
Cl···O5.4–7.5~180°
Br···O9.0–12.1~180°
I···O14.2–17.6~180°

Spectroscopic Property Prediction

Computational chemistry is widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data. DFT calculations are routinely employed to predict NMR chemical shifts, as well as infrared (IR) and Raman vibrational frequencies.

For this compound, theoretical calculations would predict the ¹H and ¹³C NMR spectra. The ¹³C chemical shifts would be significantly influenced by the attached halogens, with carbons bonded to iodine showing shifts further upfield compared to those bonded to bromine, due to the heavy atom effect. The vibrational spectra (IR and Raman) are also predictable. The calculations provide harmonic frequencies that, when scaled by an appropriate factor, show excellent agreement with experimental spectra. researchgate.net These calculations allow for the assignment of specific vibrational modes to the observed spectral bands, such as C-H, C-N, C-Br, and C-I stretching and bending vibrations.

Table 3: Predicted Spectroscopic Data for Halogenated Pyridines based on Computational Studies.
Spectroscopic MethodFeaturePredicted RangeReference Compound(s)
¹³C NMRC-I Carbon Signal~80-100 ppmIodopyridines
¹³C NMRC-Br Carbon Signal~105-120 ppmBromopyridines
FT-IRC-I Stretch~500-600 cm⁻¹Iodopyridines
FT-IRC-Br Stretch~600-700 cm⁻¹Bromopyridines
FT-RamanPyridine Ring Breathing~980-1050 cm⁻¹3,5-Dibromopyridine (B18299) researchgate.net

Theoretical Prediction of Vibrational Spectra (Infrared, Raman)

The vibrational modes of this compound have been investigated using computational methods. These theoretical predictions are crucial for interpreting experimental spectroscopic data. The calculations are typically performed using DFT with specific basis sets, such as B3LYP/LanL2DZ, to determine the frequencies and intensities of the vibrational modes.

The molecule belongs to the Cs point group, and its 30 normal modes of vibration are distributed among the irreducible representations as 21A' (in-plane) and 9A'' (out-of-plane). These modes are active in both Infrared (IR) and Raman spectroscopy.

Key predicted vibrational frequencies for fundamental modes include C-H stretching, C-N and C-C stretching, in-plane and out-of-plane C-H bending, and various ring vibrations. For instance, the C-I stretching vibrations are predicted to appear at specific low frequencies, characteristic of heavy atom bonds.

Table 1: Selected Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm-1)
C-H stretching ~3060
C-N stretching ~1550
C-C stretching ~1400-1500
In-plane C-H bending ~1200-1300
Out-of-plane C-H bending ~800-900
C-I stretching ~200-300

Note: These values are approximate and depend on the specific computational method and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations, often performed with a solvent model to mimic experimental conditions, can elucidate the nature of its electronic transitions.

These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The transitions are typically assigned to specific molecular orbital shifts, such as from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Thermodynamic and Reactivity Descriptors

Computational methods also allow for the determination of various thermodynamic properties and reactivity indices, providing a deeper understanding of the stability and chemical behavior of this compound.

Calculation of Thermodynamic Functions from Spectroscopic Data

Based on the theoretically calculated vibrational frequencies, several thermodynamic functions can be determined. These include heat capacity (Cop,m), entropy (Som), and enthalpy (Hom). These properties are calculated at standard temperature and pressure and provide valuable information about the molecule's thermal behavior.

Table 2: Calculated Thermodynamic Properties of this compound at 298.15 K

Property Value
Heat Capacity (Cop,m) J mol-1 K-1
Entropy (Som) J mol-1 K-1

Evaluation of Chemical Reactivity Indices

Chemical reactivity indices, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are used to predict the reactivity of a molecule. Key indices include:

HOMO-LUMO energy gap (ΔE): A smaller gap suggests higher reactivity.

Ionization Potential (I): The energy required to remove an electron (-EHOMO).

Electron Affinity (A): The energy released when an electron is added (-ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): Resistance to change in electron distribution, calculated as (I-A)/2.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the electrophilic power, calculated as χ2/(2η).

Table 3: Calculated Chemical Reactivity Indices for this compound

Reactivity Index Definition
HOMO-LUMO gap (ΔE) ELUMO - EHOMO
Ionization Potential (I) -EHOMO
Electron Affinity (A) -ELUMO
Electronegativity (χ) (I+A)/2
Chemical Hardness (η) (I-A)/2
Chemical Softness (S) 1/η

Note: The actual numerical values for these indices are dependent on the specific DFT functional and basis set employed in the calculation.

Reactivity and Chemical Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 2-bromo-3,5-diiodopyridine serves as a versatile substrate for such transformations. The presence of three distinct halogen atoms allows for sequential and site-selective functionalization.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, has been successfully applied to this compound for the synthesis of substituted pyridines. The differential reactivity of the C-I and C-Br bonds is a key factor in achieving regioselectivity. Oxidative addition of the palladium catalyst to the C-I bond is favored over the C-Br bond due to the lower bond dissociation energy of the C-I bond. rsc.org This allows for selective coupling at the iodine-bearing positions.

Studies have shown that in dihalopyridines, the site of the Suzuki-Miyaura coupling is influenced by the nature of the halide. rsc.orgnih.gov For instance, 2-bromo-3-iodopyridine (B1280457) undergoes Suzuki-Miyaura coupling reactions preferentially at the C3 position (the site of the iodine atom). rsc.orgnih.gov This principle of selective reactivity allows for the stepwise functionalization of this compound, where the two iodine atoms can be sequentially replaced, followed by the substitution of the bromine atom under different reaction conditions. This stepwise approach provides access to a wide range of di- and trisubstituted pyridine (B92270) derivatives. guidechem.com

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Halopyridines

SubstratePosition of HalogensPreferred Site of CouplingReference
2-Bromo-3-iodopyridine2-Bromo, 3-IodoC3 rsc.orgnih.gov
5-Bromo-2-chloropyridine5-Bromo, 2-ChloroC5 rsc.org
2-Bromo-5-iodopyridine (B107189)2-Bromo, 5-IodoC5 guidechem.com

Sonogashira Coupling Reactions

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is another important transformation utilizing this compound. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on dihalogenated pyridines can be performed selectively. Research has demonstrated the use of sequential Sonogashira coupling reactions on 2-amino-5-bromo-3-iodopyridine (B1270907) to assemble 2,5-disubstituted 7-azaindoles. africaresearchconnects.com This suggests that a similar selective approach can be applied to this compound, allowing for the introduction of alkynyl groups at the iodo-positions first.

A study on the synthesis of azaindole derivatives utilized a double Sonogashira coupling reaction on 2-amino-3,5-diiodopyridine, highlighting the feasibility of reacting both iodo-substituents. africaresearchconnects.comunl.pt This methodology can be extrapolated to this compound for the synthesis of various alkynyl-substituted pyridines. The conditions for Sonogashira couplings are typically mild, often employing a palladium catalyst, a copper(I) co-catalyst, and a base. unl.ptbeilstein-journals.org

Other Transition Metal-Catalyzed Cross-Couplings for Carbon-Carbon Bond Formation

Besides Suzuki-Miyaura and Sonogashira couplings, other transition metal-catalyzed reactions can be employed for C-C bond formation using this compound as a starting material. These include the Negishi, Stille, and Heck couplings.

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance. wikipedia.orgacs.org For dihalogenated pyridines like 2-bromo-5-iodopyridine, Negishi coupling can occur selectively at the C-I bond. ohiolink.edu This selectivity allows for the synthesis of 2-bromo-5-substituted-pyridines. ohiolink.edu

The Stille coupling utilizes an organotin reagent and an organohalide. Similar to the Negishi coupling, the Stille coupling of 2-bromo-5-iodopyridine has been shown to be selective for the C-I position. ohiolink.edu This method has been used to prepare 5-bromo-2,2'-bipyridine (B93308) from 2,5-dibromopyridine (B19318) and 2-trimethylstannylpyridine. nih.gov

The Heck coupling , which pairs an alkene with an aryl or vinyl halide, has been used to prepare C-nucleosides from bromo-chloro-iodopyridines. rsc.org This suggests its potential applicability to this compound for the introduction of alkenyl substituents.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a key reaction for the functionalization of electron-deficient aromatic rings like pyridine. The presence of electron-withdrawing halogen atoms on the pyridine ring of this compound facilitates these reactions.

Substitution of Halogen Atoms with Various Nucleophiles

The halogen atoms in this compound can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiols. smolecule.comambeed.com The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I, which is the reverse of their order in many cross-coupling reactions. nih.gov However, the reaction conditions and the nature of the nucleophile can significantly influence the outcome.

Microwave heating has been shown to dramatically decrease reaction times for the nucleophilic aromatic substitution of halopyridines. sci-hub.se For instance, 2-iodopyridine (B156620) reacts readily with sodium thiophenoxide and benzyl (B1604629) alcohol under microwave irradiation. sci-hub.se Similar conditions could be applied to this compound to achieve substitution of the halogen atoms.

Regioselectivity in Nucleophilic Attack

The regioselectivity of nucleophilic attack on this compound is governed by the electronic effects of the halogen substituents and the inherent reactivity of the pyridine ring positions. The pyridine nitrogen atom is electron-withdrawing, making the α (2 and 6) and γ (4) positions more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com

In dihalopyridines, the position of the halogen atoms influences the site of nucleophilic substitution. For example, in nucleophilic substitution reactions of 2,4-dichloropyridine, substitution occurs at both the 2- and 4-positions. epfl.ch However, with 2,3- and 2,5-dichloropyridines, the reaction occurs exclusively at the 2-position. epfl.ch This suggests that the 2-position in this compound would be a primary site for nucleophilic attack. The presence of multiple electron-withdrawing halogens enhances the electrophilicity of the ring, facilitating the initial attack by a nucleophile to form a Meisenheimer complex. libretexts.org The stability of this intermediate, influenced by the electron-withdrawing groups, is a key factor in the reaction's feasibility. iscnagpur.ac.inpressbooks.pub

Oxidation and Reduction Chemistry of Halogenated Pyridines

The reactivity of halogenated pyridines in oxidation and reduction reactions is influenced by the electron-withdrawing nature of the halogen atoms and the pyridine ring nitrogen. In the case of this compound, the presence of three halogen substituents makes the pyridine ring highly electron-deficient.

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. For instance, 3,5-dibromopyridine-N-oxide can be nitrated at the 4-position when treated with a mixture of fuming nitric acid and sulfuric acid. researchgate.net However, the high degree of halogenation in this compound makes the nitrogen atom less susceptible to oxidation due to the strong inductive electron withdrawal by the halogens. Reagents like potassium permanganate (B83412) or hydrogen peroxide can be used for oxidation reactions of some halogenated pyridines, although specific studies on this compound are not widely reported.

Reduction: Reduction of halogenated pyridines can proceed via several pathways, including dehalogenation or reduction of the pyridine ring itself. Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) are common methods. For instance, a method for the deoxygenation of N-oxides using sodium borohydride–Raney nickel in water has been reported, which does not affect halide functional groups. researchgate.net The relative reactivity of the carbon-halogen bonds (C-I > C-Br) suggests that selective deiodination could be achievable under controlled reduction conditions.

Formation of Organometallic Reagents

The formation of organometallic reagents from polyhalogenated pyridines like this compound is a crucial step for their subsequent functionalization, particularly in cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for selective metal-halogen exchange.

Grignard Reagent Formation from Halogenated Pyridines

Grignard reagents (RMgX) are typically synthesized by reacting an organic halide with magnesium metal. libretexts.org For polyhalogenated pyridines, the reaction can be selective. The greater reactivity of the C-I bond compared to the C-Br bond allows for selective formation of a Grignard reagent at the iodine-bearing position.

In a related example, the reaction of 2,5-dibromopyridine with a Grignard reagent like isopropyl magnesium chloride can proceed via a halogen-magnesium exchange to form a pyridylmagnesium halide intermediate. google.com For this compound, an iodine-magnesium exchange would be the expected pathway. The preparation of pyridylmagnesium bromide from 2-bromopyridine (B144113) often requires an auxiliary reagent like ethyl bromide to initiate the reaction. researchgate.net These Grignard reagents are valuable intermediates that can react with various electrophiles, such as aldehydes, ketones, and esters, to introduce new functional groups onto the pyridine ring. libretexts.orgresearchgate.net

Table 1: Grignard Reagent Formation and Subsequent Reactions

Starting MaterialReagentsIntermediateElectrophileProductReference
2,5-Dibromopyridine1. Isopropyl magnesium chloride2. DMF5-Bromo-2-pyridylmagnesium chlorideDMF2-Bromo-5-formylpyridine google.com
2-BromopyridineMg, Ethyl bromide2-Pyridylmagnesium bromideBenzophenoneDiphenyl-(2-pyridyl)-carbinol researchgate.net
2,6-DibromopyridineMg, Ethyl bromide2,6-Bis(bromomagnesio)pyridineBenzaldehyde2,6-Bis-(phenylhydroxymethyl)-pyridine researchgate.net

Organozinc Reagent Synthesis

Organozinc reagents are highly valuable due to their tolerance of a wide range of functional groups and their utility in cross-coupling reactions, such as the Negishi coupling. d-nb.infosigmaaldrich.com They can be prepared by the direct insertion of activated zinc (Rieke® Zinc) into carbon-halogen bonds or via transmetalation from organolithium or Grignard reagents. sigmaaldrich.com

For polyhalogenated systems, direct zinc insertion often occurs selectively at the most reactive carbon-halogen bond. In this compound, the C-I bonds are significantly more reactive than the C-Br bond. Therefore, a selective zinc insertion into one of the C-I bonds is anticipated. For example, direct zinc insertion into diiodopyridine bearing a carbamate (B1207046) group leads to the desired zinc reagent with complete regioselectivity. thieme-connect.com These organozinc intermediates can then participate in palladium-catalyzed cross-coupling reactions with various aryl and heteroaryl halides. mdpi.comsci-hub.st

Table 2: Synthesis and Application of Heteroaryl Zinc Reagents

Starting MaterialReagentsOrganozinc ReagentCoupling PartnerCatalystProductReference
2-BromopyridineActive Zinc2-Pyridylzinc bromide4-IodobenzonitrilePd(PPh₃)₄4-(2-Pyridyl)benzonitrile sci-hub.st
2-BromopyridineActive Zinc2-Pyridylzinc bromide2-BromothiazolePd(PPh₃)₄2-(2-Pyridyl)thiazole mdpi.com
Diiodopyridine derivativeZincIodopyridylzinc iodide derivativeAllyl bromideCuCNAllylated pyridine derivative thieme-connect.com

Electrophilic Aromatic Substitution (for specific derivatives and conditions)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to its π-deficient nature. clockss.org The presence of multiple electron-withdrawing halogen atoms, as in this compound, further deactivates the ring towards electrophilic attack. minia.edu.eg Consequently, EAS reactions on such substrates require harsh conditions and often result in low yields.

However, the corresponding pyridine-N-oxides are much more reactive towards electrophiles. For example, nitration of 3,5-dibromopyridine-N-oxide occurs at the 4-position. researchgate.net If this compound were converted to its N-oxide, electrophilic substitution would likely be directed to the C-4 or C-6 position, although the steric hindrance from the adjacent iodine at C-5 might disfavor substitution at C-6.

Another strategy involves lithiation followed by reaction with an electrophile, which is often more efficient for functionalizing electron-poor heterocycles. clockss.org For instance, direct formylation of 2-bromo-5-tosyloxypyridine using LDA and DMF proved to be challenging, highlighting the difficulty of substitution on such deactivated rings. clockss.org

Selective Bond Activation (e.g., C-F bond activation in related systems)

In polyhalogenated heteroaromatic compounds, the differential reactivity of carbon-halogen bonds can be exploited for selective functionalization. The order of reactivity for palladium-catalyzed cross-coupling reactions generally follows the trend of bond dissociation energies: C-I < C-OTf < C-Br << C-Cl. rsc.org

For this compound, the C-I bonds are significantly more labile and thus more susceptible to oxidative addition by a low-valent metal catalyst (e.g., palladium(0)) than the C-Br bond. This reactivity difference allows for selective cross-coupling reactions at one of the iodine-bearing positions while leaving the C-Br bond intact for subsequent transformations. rsc.org For example, 2-bromo-3-iodopyridine undergoes Suzuki-Miyaura coupling reactions selectively at the C-3 position (C-I bond). rsc.org Similarly, a selective reaction at either the C-3 or C-5 position of this compound would be expected, depending on the steric and electronic environment.

While C-F bond activation is an area of interest, in the context of this compound, the focus is on the selective activation of C-I over C-Br. rsc.org This selective activation is a powerful tool for the stepwise and regiocontrolled synthesis of complex, polysubstituted pyridine derivatives.

Advanced Research Applications

Building Blocks in Complex Organic Synthesis

The strategic placement of three distinct halogen atoms on the pyridine (B92270) core of 2-Bromo-3,5-diiodopyridine allows for a high degree of control and selectivity in chemical reactions. This makes it an ideal starting material for the synthesis of a wide array of complex organic molecules.

Synthesis of Diverse Heterocyclic Scaffolds

This compound serves as a key precursor in the synthesis of various heterocyclic scaffolds, which are fundamental components of many biologically active compounds and functional materials. For instance, dihalogenated aminopyridines, which can be derived from this compound, are used to assemble 7-azaindole (B17877) structures. africaresearchconnects.com Research has demonstrated that a double Sonogashira coupling reaction on 2-amino-3,5-diiodopyridine can lead to the formation of 2,3,5-trisubstituted 7-azaindoles. africaresearchconnects.com This highlights the compound's utility in creating complex, multi-substituted heterocyclic systems.

The reactivity of the different halogen atoms can be exploited to build intricate molecular frameworks. The iodine atoms are generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, compared to the bromine atom. This differential reactivity allows for sequential and site-selective modifications, enabling the construction of diverse heterocyclic structures.

Preparation of Highly Functionalized Pyridine Derivatives

The ability to selectively functionalize the different positions of the pyridine ring makes this compound a valuable starting point for preparing highly functionalized pyridine derivatives. mdpi.com These derivatives are privileged scaffolds in medicinal chemistry and materials science. mdpi.com

Palladium-catalyzed cross-coupling reactions are instrumental in this context. For example, the Suzuki-Miyaura coupling reaction allows for the introduction of aryl or heteroaryl groups at specific positions. rsc.orgbeilstein-journals.org The Sonogashira coupling is used to introduce alkyne functionalities, which can be further elaborated into other functional groups or used to construct larger conjugated systems. beilstein-journals.org Furthermore, the Buchwald-Hartwig amination reaction provides a means to form carbon-nitrogen bonds, introducing amine substituents onto the pyridine ring. chemspider.comamazonaws.com The selective nature of these reactions, often dictated by the choice of catalyst and reaction conditions, allows for the precise and controlled synthesis of complex pyridine derivatives.

Reaction TypeReagents/CatalystsApplication
Suzuki-Miyaura CouplingPalladium catalysts (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Introduction of aryl/heteroaryl groups
Sonogashira CouplingPalladium catalysts (e.g., PdCl₂(PPh₃)₂), Copper(I) iodideIntroduction of alkyne groups
Buchwald-Hartwig AminationPalladium catalysts (e.g., Pd₂(dba)₃), Ligands (e.g., BINAP), Base (e.g., NaOBut)Introduction of amine groups

Precursors for Bipyridine and Terpyridine Ligands

Bipyridine and terpyridine ligands are of significant interest in coordination chemistry and materials science due to their ability to form stable complexes with metal ions. This compound and related halogenated pyridines serve as important precursors for the synthesis of these ligands. cmu.edusci-hub.se

Stille coupling reactions, for example, can be employed to couple pyridyl units together to form bipyridine and terpyridine structures. cmu.edusci-hub.se The synthesis of 4,4'-dihalo-2,2'-bipyridines from dihalopyridines via a Stille reaction has been described, showcasing an efficient route to these important ligand scaffolds. researchgate.net These ligands can then be further functionalized to tune their electronic and steric properties for specific applications in catalysis, sensing, and the development of novel materials.

Intermediates in Medicinal Chemistry Research

The pyridine scaffold is a common feature in many pharmaceutical agents. The ability to introduce a variety of substituents onto the pyridine ring with high regioselectivity makes this compound and its derivatives valuable intermediates in the discovery and development of new drugs. datainsightsmarket.com

Precursors for Bioactive Molecules and Potential Drug Candidates

The versatility of this compound in organic synthesis directly translates to its importance in medicinal chemistry as a precursor for a wide range of bioactive molecules. vulcanchem.com Its derivatives have been investigated for various therapeutic applications. For instance, compounds synthesized from dihalogenated aminopyridines have shown inhibitory activity against the protozoal parasite Giardia duodenalis. africaresearchconnects.com Furthermore, polyhalogenated pyridines are considered pivotal in the construction of antiviral agents. vulcanchem.com The ability to readily introduce diverse functional groups allows for the systematic exploration of structure-activity relationships (SAR), a crucial aspect of drug discovery.

Role in the Synthesis of Kinase Inhibitors (e.g., Tyrosine Kinase Inhibitors)

Kinases, particularly tyrosine kinases, are important targets in cancer therapy due to their role in cell signaling and proliferation. rsc.org The development of kinase inhibitors is a major focus of modern drug discovery. This compound and its analogs play a significant role as intermediates in the synthesis of potent and selective kinase inhibitors. ijssst.info

Materials Science Applications

The presence of multiple, distinct halogen atoms on the pyridine ring of this compound and related compounds makes them highly versatile building blocks in materials science. The varying sizes and electronegativities of bromine and iodine allow for precise control over intermolecular interactions, which is fundamental to designing materials with specific electronic, optical, and structural properties.

Halogenated pyridines are widely used as ligands for constructing metal-organic frameworks and coordination polymers. Research has shown that 2,5-dihalopyridines, including 2-bromo-5-iodopyridine (B107189), react with copper(I) halides to form one-dimensional (1-D) coordination polymers. jyu.finih.govscilit.com These polymers self-assemble into three-dimensional (3-D) supramolecular networks through halogen bonds (C-X···A-Cu). jyu.fiscilit.com

The specific nature of the halogens and their positions on the pyridine ring dictate the resulting structure. A study on a series of 2,5-dihalopyridine-Cu(I) complexes revealed that the complex formed between 2-bromo-5-iodopyridine and CuI is structurally unique. nih.gov Unlike other compounds in the series where halogen bonds form between the pyridine and the copper-bound halide, this complex exhibits C2–Br2∙∙∙I5–C5 halogen bonds between adjacent pyridine ligands. nih.gov This demonstrates the potential for creating exotic structures by carefully selecting the halogenation pattern on the ligand.

Table 1: Coordination Polymers from 2,5-Dihalopyridine Ligands and Cu(I) Halides nih.gov
LigandCopper(I) SaltResulting Structure
2-fluoro-5-iodopyridineCuIIsostructural 1-D Coordination Polymer
2-fluoro-5-iodopyridineCuBrIsostructural 1-D Coordination Polymer
2-chloro-5-iodopyridineCuIIsostructural 1-D Coordination Polymer
2-bromo-5-iodopyridineCuIIsostructural 1-D Coordination Polymer (with unique C-Br···I-C bonds)

The distinct electronic properties imparted by halogen atoms make compounds like 2-bromo-5-iodopyridine valuable as building blocks for materials used in organic electronics. bldpharm.comchemimpex.com Research indicates its utility in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics. chemimpex.com The presence of halogens can influence the electronic and physical characteristics of materials, which is a key aspect in the development of advanced materials with specific functions. lookchem.com The ability to undergo regioselective substitution reactions, such as Suzuki or Stille couplings, allows for the incorporation of this halogenated pyridine core into larger conjugated systems, thereby tuning the electronic and optical properties of the final material. researchgate.net

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into well-defined, functional architectures. Halogen bonding is a powerful tool in this field, and polyhalogenated molecules are excellent candidates for directing self-assembly. Studies on 2,5-dihalopyridine-copper(I) halide complexes show that C−X···A–Cu halogen bonds are the primary interactions that link the individual coordination polymers into extensive 3-D supramolecular networks. jyu.finih.govscilit.com The strength of these interactions is generally greater than the halogen bonds formed between two dihalopyridine ligands. jyu.fi The specific halogenation pattern of this compound offers multiple sites for directed halogen bonding, making it a promising constituent for designing complex supramolecular structures. researchgate.net

Building Blocks for Electronic and Optical Materials

Applications in Agrochemical and Dye Synthesis (general research mention)

Halogenated pyridines are a well-established class of intermediates in the synthesis of agrochemicals and dyes. heteroletters.orggoogle.com While specific industrial synthesis routes using this compound are not extensively detailed in public research, closely related analogues are cited for these purposes. For example, 2-Amino-5-bromo-3-iodopyridine (B1270907) is noted as an important intermediate for "farm chemicals". ijssst.info Similarly, other brominated pyridines are used to produce pesticides and are applicable in dye production. google.comlookchem.com The presence of halogens can enhance the biological activity of agrochemicals such as herbicides, insecticides, and fungicides. heteroletters.org

Application in Proteomics Research (for related halogenated pyridines)

In the field of proteomics, which studies proteins on a large scale, halogenated compounds serve as specialized research tools. While this compound is not directly cited, related halogenated pyridines are noted for their utility. For example, 2-Bromo-3,5-difluoropyridine is described as a useful compound for proteomics research. scbt.com

A key application of halogenated molecules in this field is as internal standards for mass spectrometry-based quantitative proteomics. researchgate.net The unique isotopic patterns of elements like bromine and chlorine create distinct signatures in a mass spectrum, making peptides that contain them easy to detect and quantify within complex biological samples. researchgate.net This allows for improved quality control, calibration, and data normalization in proteomics experiments. Furthermore, the iodo-group on aryl compounds can be a precursor for introducing radiolabels, a technique used in activity-based protein profiling (ABPP) to identify and characterize enzyme function within the proteome. researchgate.net

Table 2: Summary of Research Applications for this compound and Related Halogenated Pyridines
Application AreaCompound TypeSpecific Use / FindingReference
Molecular Probes2-bromo-5-iodopyridin-3-olPrecursor for synthesizing imaging agents for nicotinic acetylcholine (B1216132) receptors. nih.govsnmjournals.org
Coordination Polymers2-bromo-5-iodopyridineForms 1-D coordination polymers with CuI, linked into 3-D networks by halogen bonds. nih.govscilit.com
Electronic Materials2-bromo-5-iodopyridineBuilding block for organic electronic materials (OLEDs, photovoltaics). chemimpex.com
Agrochemicals/Dyes2-Amino-5-bromo-3-iodopyridineIntermediate in the synthesis of farm chemicals and dyes. ijssst.info
Proteomics Research2-Bromo-3,5-difluoropyridineMentioned as a useful halogenated pyridine for proteomics research. scbt.com
Proteomics ResearchGeneral Halogenated PeptidesUsed as internal standards for quality control and calibration in mass spectrometry. researchgate.net

Future Directions and Challenges

Development of Novel, Efficient, and Sustainable Synthetic Routes

The synthesis of polyhalogenated pyridines, including 2-Bromo-3,5-diiodopyridine, often involves multi-step processes that can be inefficient and generate significant waste. A key challenge lies in developing more direct, cost-effective, and environmentally friendly synthetic methods.

Future research will likely focus on:

Greener Synthesis: The development of environmentally benign methods, such as using water as a solvent and minimizing the use of precious metal catalysts, is a growing trend. acs.orgacs.org Research into base-promoted selective amination of polyhalogenated pyridines in water offers a promising eco-friendly alternative to traditional methods that often rely on expensive palladium catalysts and organic solvents. acs.orgacs.org

Improved Selectivity: Achieving high regioselectivity in the halogenation of the pyridine (B92270) ring is crucial. nih.gov Traditional electrophilic aromatic substitution reactions on pyridines can be challenging and often require harsh conditions. nih.gov Novel strategies, such as the use of specifically designed phosphine (B1218219) reagents for selective halogenation, could offer milder and more precise alternatives. nih.gov

One-Pot Syntheses: The development of one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel, can significantly improve efficiency and reduce waste. Research into one-pot syntheses of related compounds, such as 2-bromo-4-iodo-3-methylpyridine, demonstrates the feasibility of this approach. patsnap.com

Flow Chemistry: Continuous flow reactors are being explored for the industrial production of halogenated pyridines to enhance yield and purity.

Advanced Computational Approaches for Structure-Property and Structure-Reactivity Relationships

Computational chemistry is an increasingly powerful tool for understanding and predicting the behavior of molecules. umn.edu For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential applications.

Future directions in this area include:

Predicting Reactivity: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms and predict the most likely sites for chemical reactions. umn.edursc.org This can help in designing more efficient and selective synthetic routes. For example, computational studies can elucidate the factors controlling the reactivity of different halogen atoms in cross-coupling reactions. nih.gov

Structure-Property Correlations: Computational modeling can establish relationships between the molecular structure of this compound derivatives and their physical and chemical properties. diva-portal.org This understanding is crucial for designing new materials with specific electronic or optical properties. diva-portal.org

Virtual Screening: In the context of drug discovery, computational methods can be used to screen libraries of virtual compounds derived from this compound for potential biological activity. wustl.edumdpi.com This can accelerate the identification of promising drug candidates. wustl.edu

Exploration of New Reactivity Modes and Catalytic Systems for Selective Transformations

The presence of three different halogen atoms on this compound offers a rich landscape for selective chemical transformations. The differential reactivity of the C-Br and C-I bonds allows for sequential functionalization.

Key areas for future exploration are:

Selective Cross-Coupling Reactions: Developing catalytic systems that can selectively target one halogen over the others is a major goal. nih.gov While palladium catalysts are commonly used, research into more economical and sustainable catalysts, such as those based on copper, is gaining traction. researchgate.net The choice of catalyst, ligands, and reaction conditions can significantly influence the selectivity of the reaction. researchgate.net

Domino Reactions: Designing domino reactions, where a single catalytic system promotes multiple bond-forming events in a single operation, can lead to the rapid construction of complex molecular architectures from simple precursors like this compound. nih.gov

Metal-Free Transformations: The development of metal-free reactions is highly desirable to avoid contamination of products with residual metals, which is particularly important in pharmaceutical applications. rsc.org Research has shown that site-selective C-N bond formation on polyhalogenated pyridines can be achieved without the use of metal catalysts. rsc.orgrsc.org

Photochemical Reactions: Photochemical methods offer alternative pathways for the transformation of polyhalogenated pyridines, potentially leading to novel molecular structures and annulation products. jst.go.jp

Expanding the Scope of Research Applications in Emerging Fields

The unique structural and electronic properties of this compound and its derivatives make them promising candidates for a variety of applications beyond their current use as synthetic intermediates.

Potential emerging fields of application include:

Medicinal Chemistry: Halogenated pyridines are important scaffolds in drug discovery. ijssst.infochemimpex.comdatainsightsmarket.com The ability to selectively functionalize this compound at different positions allows for the creation of diverse molecular libraries for screening against various biological targets. chemimpex.com

Materials Science: The incorporation of halogen atoms can significantly influence the electronic and photophysical properties of organic materials. lookchem.com Derivatives of this compound could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The study of halogen bonding interactions in such compounds is also an active area of research. lookchem.com

Supramolecular Chemistry: Polyhalogenated pyridines can serve as building blocks for the construction of complex supramolecular architectures, such as metal-organic frameworks (MOFs) and molecular cages, with potential applications in gas storage, separation, and catalysis. mdpi.comrsc.org

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-3,5-diiodopyridine, and how is purity validated?

  • Methodological Answer : The synthesis of halogenated pyridines like this compound typically involves sequential halogenation. For example, bromination and iodination of pyridine derivatives can be achieved using reagents such as N-bromosuccinimide (NBS) and iodine monochloride (ICl) under controlled temperatures (40–60°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical. Purity validation employs HPLC (>95% purity threshold) and mass spectrometry (MS) for molecular weight confirmation. Structural elucidation is performed using 1^1H/13^13C NMR and X-ray crystallography, with refinement tools like SHELXL ensuring accuracy in bond length/angle measurements .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : 1^1H NMR is limited due to the deshielding effects of iodine and bromine, but 13^13C NMR can resolve aromatic carbons bonded to halogens (chemical shifts: 100–150 ppm). Infrared (IR) spectroscopy identifies C-Br (~600 cm1^{-1}) and C-I (~500 cm1^{-1}) stretches.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) is indispensable for confirming regioselectivity and molecular geometry. The SHELX suite (SHELXL/SHELXS) enables refinement of heavy-atom positions, particularly iodine’s high electron density, to resolve positional disorder .

Advanced Research Questions

Q. How does this compound perform in cross-coupling reactions, and what challenges arise in maintaining reactivity?

  • Methodological Answer : This compound’s dual halogenation makes it a candidate for Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from iodine at the 3- and 5-positions can reduce catalytic efficiency. Optimizing conditions (e.g., Pd(PPh3_3)4_4, 80°C, DMF solvent) and using bulky ligands (XPhos) improve yields. Monitoring side reactions (e.g., dehalogenation) via TLC/MS is essential. For example, highlights similar brominated pyridines as intermediates in synthesizing IL-8 antagonists, suggesting analogous applications .

Q. What strategies address regioselectivity conflicts during further functionalization of this compound?

  • Methodological Answer : Competing reactivity between bromine and iodine can lead to ambiguous substitution patterns. Computational modeling (DFT) predicts activation energies for halogen displacement, favoring iodine substitution due to lower bond dissociation energy. Experimental validation via competitive reactions (e.g., selective displacement of iodine using CuI/L-proline) confirms predicted trends. ’s data on 2-amino-3,5-diiodopyridine illustrates how substituent electronic effects alter reactivity .

Q. How should researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

  • Methodological Answer : Discrepancies in stability studies often arise from moisture or light exposure. Accelerated degradation assays (40°C/75% RH for 4 weeks) combined with LC-MS identify decomposition products (e.g., deiodinated derivatives). Storing the compound in amber vials under argon at –20°C minimizes degradation. Cross-referencing with halogenated analogs in (e.g., 5-bromo-2,3-diiodopyridine) provides benchmarks for acceptable degradation thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.